molecular formula C20H17N3O2S B2497800 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 848752-09-0

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2497800
CAS RN: 848752-09-0
M. Wt: 363.44
InChI Key: ORUAFTJZDQRWBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including palladium-catalyzed carbonylation, Wittig reactions, catalytic hydrogenation, hydrolysis, and standard peptide coupling. For instance, N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid was synthesized through a concise seven-step process starting from 4-propionylphenol, indicating a complex and intricate synthesis methodology for compounds of this class (Gangjee et al., 2002).

Molecular Structure Analysis

Crystal structure analysis reveals that compounds in this category often have a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing this conformation. For example, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibited folded conformations with specific inclinations between the pyrimidine and benzene rings, highlighting the significance of molecular geometry in understanding these compounds' properties (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various biological activities. For instance, the modification of certain groups within the molecule has been shown to influence dihydrofolate reductase (DHFR) inhibition and antitumor activity, as seen in the synthesis and evaluation of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (Gangjee et al., 2002).

Scientific Research Applications

Antimicrobial Activity

Research has shown the effectiveness of similar compounds in combating bacterial and fungal infections. For instance, certain synthesized compounds with a sulfamido moiety have demonstrated antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Nunna et al., 2014).

Corrosion Inhibition

Compounds with an alkylsulfanyl acetamide structure have been synthesized and evaluated as corrosion inhibitors. These studies revealed that such compounds could provide significant protection against corrosion in various environments, indicating their potential utility in materials science and engineering applications (Yıldırım & Cetin, 2008).

Radioligand Imaging for Medical Applications

The radiosynthesis of selective radioligands, including compounds structurally related to 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide, has been explored for imaging translocator proteins (18 kDa) with positron emission tomography (PET). This application is crucial for advancing diagnostic capabilities in neurology and oncology (Dollé et al., 2008).

Antitumor Activity

Structural variations of similar compounds have been investigated for their antifolate and antitumor activities. These studies contribute to the development of new chemotherapeutic agents, highlighting the potential of such compounds in cancer treatment (Gangjee et al., 1995).

Crystal Structure Analysis

Crystal structure analyses of compounds within this chemical family have provided insights into their molecular configurations, facilitating the design of compounds with enhanced biological activities. Such studies are fundamental in drug design and development processes (Subasri et al., 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the prevalence of heterocyclic compounds in biologically active molecules, it could have potential uses in medicinal chemistry or other fields .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-8-15(13(2)9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUAFTJZDQRWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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